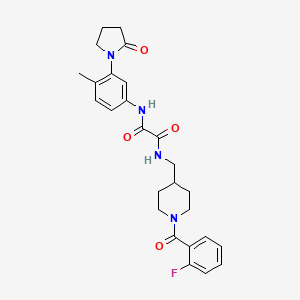

![molecular formula C21H24N2O5 B2464746 Dimethyl 2-(5-{[4-(tert-butyl)benzoyl]amino}-2-pyridinyl)malonate CAS No. 861209-83-8](/img/structure/B2464746.png)

Dimethyl 2-(5-{[4-(tert-butyl)benzoyl]amino}-2-pyridinyl)malonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis and Structural Characterization

Dimethyl 2-(5-{[4-(tert-butyl)benzoyl]amino}-2-pyridinyl)malonate and related compounds are vital intermediates in the synthesis of complex organic molecules. For instance, they are crucial in the one-pot synthesis of 2-amino-4H-pyrans, compounds with significant applications such as anti-cancer, antihypertensive, and coronary dilating agents, besides being essential intermediates in organic synthesis (Zonouzi, Kazemi, & Nezamabadi, 2006). Additionally, these compounds are involved in diastereoselective coupling reactions, essential for synthesizing enantiomerically enriched β-amino esters and β-lactams (Haythem K. Dema, Foubelo, & Yus, 2012).

Chiral Synthesis and Catalysis

Dimethyl malonate derivatives play a significant role in chiral synthesis and catalysis. They are part of the synthesis of chiral nanostructured poly(esterimide)s containing different natural amino acids, showing high thermal stability and good solubility, making them suitable for various applications (Mallakpour & Soltanian, 2011). They are also involved in reactions demonstrating the "methyl effect" in enantioselective allylic substitution using palladium/chiral pyridinylmethyl-oxazolines, crucial for designing chiral ligands and catalysts in asymmetric reactions (Li et al., 2001).

Molecular Structure and Reactivity Studies

These compounds are integral to the study of molecular structures and reactivity. For instance, they are used in synthesizing polydentate chiral amino alcohols, characterized by spectroscopic methods, contributing to the knowledge of molecular structures and interactions (Jun, 2011). Moreover, they are involved in forming stable monopyrrole atropisomers, providing insights into the kinetic and thermodynamic parameters associated with atropisomerism, a concept vital in molecular and pharmaceutical chemistry (Boiadjiev & Lightner, 2002).

Magnetic Materials and Organic Electronics

Furthermore, these compounds are significant in synthesizing and analyzing organic magnetic materials. For example, they are part of synthesizing highly stable nitroxide radicals used in characterizing magnetic susceptibility and electron spin resonance spectroscopy, contributing to the understanding of organic magnetic materials and their applications (Ferrer et al., 2001).

将来の方向性

The future directions for the use and study of Dimethyl 2-(5-{[4-(tert-butyl)benzoyl]amino}-2-pyridinyl)malonate are not specified in the retrieved sources. It is currently used as a reference standard for pharmaceutical testing , suggesting potential applications in pharmaceutical research and development.

特性

IUPAC Name |

dimethyl 2-[5-[(4-tert-butylbenzoyl)amino]pyridin-2-yl]propanedioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5/c1-21(2,3)14-8-6-13(7-9-14)18(24)23-15-10-11-16(22-12-15)17(19(25)27-4)20(26)28-5/h6-12,17H,1-5H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUAXCOJSBGKKGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CN=C(C=C2)C(C(=O)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 2-(5-{[4-(tert-butyl)benzoyl]amino}-2-pyridinyl)malonate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-Chlorophenyl)-5-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2464663.png)

![Ethyl pyrazolo[1,5-a]pyridine-4-carboxylate](/img/structure/B2464666.png)

![[4-(Thiophen-2-ylmethylideneamino)phenyl] 4-chlorobenzenesulfonate](/img/structure/B2464669.png)

![2-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-ethylamine](/img/structure/B2464675.png)

![4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6,8-dimethylchromen-2-one](/img/structure/B2464680.png)

![2-(diethylamino)-N-(4-{1-[(E)-2-(4,5-dihydro-1H-imidazol-2-yl)hydrazono]ethyl}phenyl)acetamide](/img/structure/B2464681.png)

![2-Cyclopropyl-4-[[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2464682.png)

![Benzyl 2-[3-(dimethylamino)oxetan-3-yl]acetate;hydrochloride](/img/structure/B2464684.png)

![9-Bromo-1'-methyl-2-(5-methylfuran-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2464685.png)

![3-((4-fluorophenyl)thio)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2464686.png)